2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy . The specific molecular structure of “2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is not detailed in the available literature.Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the available literature .Scientific Research Applications
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors
- A study investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including compounds related to "2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide". The research focused on understanding enzymatic hydrolysis in plasma, resulting in the formation of primary amine products and their pharmacokinetic properties (Teffera et al., 2013).
Imaging of Serotonin 1A Receptors in Alzheimer's Disease
- A molecular imaging probe, structurally related to the compound , was used with positron emission tomography (PET) to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This study provided insights into the alterations of 5-HT(1A) receptors in the disease (Kepe et al., 2006).
Antipsychotic Potential of 2-Phenylpyrroles
- Research on 2-Phenylpyrroles as conformationally restricted analogues of benzamides suggested dopamine antagonistic activity. The study explored the relationship between molecular structure and pharmacological activity, indicating the potential for antipsychotic applications (van Wijngaarden et al., 1987).
Synthesis and Characterization of Novel Benzamides
- A study focused on the synthesis of new benzamides, including compounds similar to "this compound". These compounds were analyzed for their structural features and evaluated for antibacterial activity (Khatiwora et al., 2013).
Corrosion Inhibition Studies
- Quantum chemical and molecular dynamic simulation studies investigated the inhibition efficiencies of piperidine derivatives on iron corrosion. This research helps in understanding the interaction of such compounds with metal surfaces, relevant in industrial applications (Kaya et al., 2016).
CCR3 Antagonists for Treating Allergies and Asthma
- Synthesis and evaluation of benzamide derivatives as CCR3 receptor antagonists were conducted, highlighting their potential in treating allergies and asthma. The study provided insights into the structural requirements for potent CCR3 inhibitory activity (Sato et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYJFBDODLUCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.